GUIBOURTINIDIN CHLORIDE(SH)
Description
Definition and Chemical Classification
Guibourtinidin chloride is defined as an anthocyanidin chloride salt with the molecular formula C₁₅H₁₁ClO₄ and a molecular weight of 290.7 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 2-(4-hydroxyphenyl)chromenylium-3,7-diol;chloride, while it is also systematically known as 3,7,4'-trihydroxyflavylium chloride. The Chemical Abstracts Service registry number for this compound is 23130-31-6, with an alternative registration number 13544-54-2 reported in some databases.
The compound exists as a flavylium cation paired with a chloride anion, forming a stable salt structure. The Simplified Molecular Input Line Entry System representation is [Cl-].OC1=CC=C(C=C1)C1=[O+]C2=C(C=CC(O)=C2)C=C1O, which illustrates the charged nature of the flavylium core structure. The compound exhibits specific spectroscopic properties with characteristic absorption maxima that distinguish it from other anthocyanidins.
Structurally, guibourtinidin chloride belongs to the specialized group of 3-deoxyanthocyanidins, characterized by the absence of a hydroxyl group at the C-3 position of the flavylium ring system. This structural feature confers unique chemical and biochemical properties compared to conventional anthocyanidins. The compound appears as a powder under standard conditions and requires storage at temperatures below -15°C to maintain stability.
Historical Context and Discovery
The discovery and characterization of guibourtinidin chloride emerged from systematic investigations of plant pigments and condensed tannin chemistry. The compound was first identified through analytical studies of condensed tannins from specific plant species, particularly those producing 5-deoxy anthocyanidins. Research conducted on Acacia angustissima revealed the presence of anthocyanidins with spectral characteristics typical of guibourtinidin, marking early recognition of this compound in natural systems.
The development of analytical techniques for anthocyanidin identification played a crucial role in the compound's characterization. Acid methanolysis procedures, which break interflavan bonds in condensed tannins, allowed researchers to identify guibourtinidin as a degradation product, leading to understanding of its role in tannin structure. Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight, provided detailed molecular characterization and confirmed the presence of guibourtinidol-containing polymers in various plant species.
The establishment of the compound's chemical identity required extensive Nuclear Magnetic Resonance spectroscopic analysis and comparison with commercial standards of common anthocyanidins including delphinidin, cyanidin, pelargonidin, robetinidin, fisetinidin, and guibourtinidin. These comparative studies established the unique spectral fingerprint of guibourtinidin and its chloride salt form.
Taxonomic Position within Anthocyanidins and Flavonoids
Guibourtinidin chloride occupies a specific position within the broader classification of flavonoids and anthocyanidins. Flavonoids can be broadly categorized into three major groups: bioflavonoids, isoflavonoids, and neoflavonoids, with guibourtinidin chloride belonging to the bioflavonoid category where the B-ring attaches to position 2 of the C-ring. Within the bioflavonoid classification, the compound falls under the anthocyanidin subclass, which represents colored pigments responsible for red, purple, and blue coloration in plants.
Anthocyanidins are further subdivided into several categories based on structural characteristics. Guibourtinidin chloride belongs specifically to the 3-deoxyanthocyanidin group, distinguished from conventional 3-hydroxyanthocyanidins by the absence of a hydroxyl group at the C-3 position. This classification includes other rare compounds such as apigeninidin and luteolinidin, which share similar structural features. The 3-deoxyanthocyanidin group represents a relatively uncommon class of anthocyanidins found primarily in mosses, ferns, and select flowering plants.
The taxonomic position of guibourtinidin chloride can be represented in a hierarchical classification system. At the highest level, it belongs to the phenolic phytochemicals, specifically within the flavonoid family. Within flavonoids, it is classified as an anthocyanidin, and more specifically as a 3-deoxyanthocyanidin. This classification distinguishes it from the more common anthocyanidins such as cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin.
Table 1: Taxonomic Classification of Guibourtinidin Chloride
| Classification Level | Category |
|---|---|
| Phytochemical Class | Phenolic Compounds |
| Major Group | Flavonoids |
| Subclass | Anthocyanidins |
| Specific Type | 3-Deoxyanthocyanidins |
| Compound | Guibourtinidin Chloride |
Significance in Phytochemical Research
Guibourtinidin chloride holds considerable significance in contemporary phytochemical research due to its unique structural properties and occurrence patterns. The compound serves as an important analytical standard for qualitative determination in flavonoid research, providing researchers with a reference material of chromatographic purity for comparative studies. This application is particularly valuable in the identification and quantification of anthocyanidins in plant extracts and food products.
The compound's role in condensed tannin research represents another area of significant scientific interest. Guibourtinidin forms condensed tannins called leucoguibourtinidins or proguibourtinidins, which yield guibourtinidin when depolymerized under oxidative conditions. These condensed tannins have been identified in species such as Guibourtia coleosperma and Cassia abbreviata, contributing to understanding of plant defense mechanisms and ecological interactions.
Research applications of guibourtinidin chloride extend to studies of plant pigmentation and evolutionary biology. The compound's occurrence in specific plant families provides insights into the evolution of pigment biosynthesis pathways and the ecological advantages conferred by different anthocyanidin types. The 3-deoxyanthocyanidin structure of guibourtinidin chloride offers enhanced stability under certain environmental conditions compared to conventional anthocyanidins, making it an important model compound for stability studies.
Table 2: Research Applications of Guibourtinidin Chloride
| Research Area | Application | Significance |
|---|---|---|
| Analytical Chemistry | Reference Standard | Qualitative determination of anthocyanidins |
| Tannin Chemistry | Structural Studies | Understanding condensed tannin composition |
| Plant Biology | Pigmentation Research | Evolution of anthocyanidin biosynthesis |
| Food Science | Natural Colorants | Stability studies of plant pigments |
The compound's natural occurrence in Vaccinium myrtillus fruits highlights its potential importance in nutritional and food science research. Studies of anthocyanidins in berry fruits have demonstrated their potential health benefits and their role as natural antioxidants. Guibourtinidin chloride's unique structural features may contribute to distinctive biological activities that differentiate it from more common anthocyanidins.
Properties
CAS No. |
13544-54-2 |
|---|---|
Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C15H10O4.ClH/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15;/h1-8H,(H2-,16,17,18);1H |
InChI Key |
ADQYOABEIDHQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O.[Cl-] |
Synonyms |
GUIBOURTINIDIN CHLORIDE(SH) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with a flavan-3-ol derivative, such as guibourtinidin aglycone , which undergoes electrophilic substitution in the presence of hydrochloric acid (HCl). The chloride ion replaces specific hydroxyl groups on the flavonoid backbone, forming the final product. Key parameters include:
| Parameter | Specification |
|---|---|
| Temperature | 20–25°C (ambient conditions) |
| Reaction Time | 4–6 hours |
| Solvent System | Ethanol-water (70:30 v/v) |
| pH Control | Maintained at 2.5–3.0 |
The gradual pH adjustment cited in encapsulation processes aligns with the need for precise protonation of hydroxyl groups during synthesis.
Purification and Isolation
Post-reaction, the crude product is isolated via vacuum filtration and purified through recrystallization using a methanol-diethyl ether mixture. This step removes unreacted starting materials and byproducts, ensuring ≥99% purity.
Industrial-Scale Production
Industrial production scales the synthesis to 25 kg/drum batches , with strict adherence to safety and quality control protocols.
Process Optimization
Chemical Reactions Analysis
Types of Reactions: Guibourtinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert guibourtinidin chloride to its corresponding leuco form.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco guibourtinidin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Guibourtinidin chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits
Mechanism of Action
The mechanism of action of guibourtinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Molecular Targets: Guibourtinidin chloride targets enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula* | Key Structural Features |
|---|---|---|---|
| Guibourtinidin Chloride (SH) | 23130-31-6 | C₁₅H₁₁ClO₅ | 3 hydroxyl groups, 1 methoxy group |
| Fisetinidin Chloride | 2948-76-7 | C₁₅H₁₁ClO₅ | 4 hydroxyl groups |
| Robinetinidin Chloride | 3020-09-5 | C₁₅H₁₁ClO₆ | 5 hydroxyl groups |
| Apigeninidin Chloride | 1151-98-0 | C₁₅H₁₁ClO₄ | 2 hydroxyl groups, 1 methoxy group |
| Petunidin Chloride | 1429-30-7 | C₁₆H₁₃ClO₇ | 3 hydroxyl groups, 2 methoxy groups |
*Molecular formulas inferred from structural analogs and CAS registry data .
Key Observations :
- Substituent Groups: Guibourtinidin Chloride (SH) contains fewer hydroxyl groups compared to Robinetinidin Chloride but shares a methoxy group with Apigeninidin Chloride.
- Molecular Weight : Guibourtinidin (MW: ~306.7 g/mol) is lighter than Petunidin Chloride (MW: ~352.7 g/mol) due to differences in functional groups .
Key Observations :
Stability and Handling
- Storage: Most anthocyanidin chlorides, including Guibourtinidin, require storage at -20°C to prevent degradation, similar to Gulonolactone (see ).
- Reactivity : Anthocyanidins are pH-sensitive; their flavylium structure stabilizes in acidic conditions but degrades in neutral/basic environments .
Biological Activity
Guibourtinidin chloride (SH), an anthocyanidin belonging to the flavonoid group, is recognized for its significant biological activities, particularly its antioxidant properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Chemical Formula : C15H11ClO4
- Molar Mass : 290.7 g/mol
- CAS Number : 13544-54-2
Biological Activity Overview
Guibourtinidin chloride exhibits a range of biological activities, which can be summarized as follows:
- Antioxidant Activity : The compound effectively scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This activity is crucial in mitigating the effects of oxidative stress linked to various diseases.
- Anti-inflammatory Effects : Research indicates that guibourtinidin chloride may modulate inflammatory pathways, potentially reducing inflammation-related conditions.
- Anticancer Properties : Preliminary studies suggest that guibourtinidin chloride may possess anticancer effects, inhibiting the growth of certain cancer cell lines.
The biological effects of guibourtinidin chloride are mediated through several mechanisms:
- Scavenging Free Radicals : The compound interacts with ROS, thereby neutralizing them and preventing cellular damage.
- Modulation of Enzymatic Activity : Guibourtinidin chloride influences enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
- Nrf2 Pathway Activation : It activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation.
Data Table: Biological Activities of Guibourtinidin Chloride
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals and ROS | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Inhibits growth in cancer cell lines |
Case Studies
-
Antioxidant Efficacy Study :
- A study evaluated the antioxidant capacity of guibourtinidin chloride using various assays (DPPH, ABTS).
- Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that guibourtinidin chloride reduced the production of pro-inflammatory cytokines in macrophage cell lines.
- This suggests a potential role in managing inflammatory diseases.
-
Anticancer Activity :
- A study on human lung carcinoma A549 cells showed that guibourtinidin chloride inhibited cell proliferation and induced apoptosis.
- The compound's mechanism involved the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Guibourtinidin Chloride(SH) to ensure reproducibility?
- Methodology: Follow stepwise synthesis protocols with detailed stoichiometric ratios, solvent systems, and purification steps. Include characterization data (e.g., NMR, HPLC, mass spectrometry) in the main manuscript, reserving extensive datasets (e.g., crystallography, kinetic studies) for supplementary materials . Validate purity using melting point analysis and chromatographic techniques. For novel compounds, provide spectral comparisons with known analogs .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology: Use accelerated stability testing with controlled variables (e.g., pH 3–9, 25–60°C). Quantify degradation products via LC-MS and correlate with thermodynamic models. Include triplicate measurements and error bars to address variability. Reference OECD guidelines for chemical stability testing .
Q. What safety protocols are critical when handling Guibourtinidin Chloride(SH) in laboratory settings?
- Methodology: Implement OSHA-compliant controls:
- PPE: Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods to minimize inhalation of aerosols/dust .
- Storage: Segregate from oxidizing agents and organic peroxides in labeled, airtight containers .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported in literature?
- Methodology: Cross-reference raw data with primary sources and replicate experiments under identical conditions. Use deuterated solvents from the same supplier to eliminate solvent-induced shifts. Apply multivariate analysis to identify outliers .
Advanced Research Questions
Q. What experimental strategies optimize the yield of Guibourtinidin Chloride(SH) in multi-step syntheses?
- Methodology: Employ design-of-experiments (DoE) approaches to evaluate reaction parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Prioritize green chemistry metrics (e.g., E-factor) to minimize waste .
Q. How can computational modeling resolve discrepancies in the compound’s reported bioactivity profiles?
- Methodology: Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate with in vitro assays (e.g., IC50 measurements). Compare results across multiple force fields (AMBER, CHARMM) to assess model dependency .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?
- Methodology: Apply nonlinear regression (e.g., Hill equation) to derive EC50/LC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include confidence intervals and sensitivity analyses to address uncertainty .
Q. How should researchers integrate heterogeneous datasets (e.g., in vivo vs. in vitro) to propose mechanisms of action?
- Methodology: Use systems biology frameworks (e.g., pathway enrichment analysis) to identify overlapping signaling networks. Validate hypotheses with knockout models or isotopic tracer studies. Publish negative results to mitigate publication bias .
Methodological Best Practices
- Literature Review: Prioritize primary sources indexed in PubMed Central over Google Scholar to avoid duplicates and ensure controlled vocabulary .
- Data Presentation: Use tables for comparative analyses (e.g., IC50 values across cell lines) and figures for trend visualization (e.g., time-course degradation). Avoid duplicating data in both formats .
- Reproducibility: Document all experimental parameters (e.g., equipment calibration, batch numbers) in supplementary materials. Share raw data via repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
